molecular formula C10H4ClF3N2O2 B3032718 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline CAS No. 39487-89-3

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Cat. No. B3032718
CAS RN: 39487-89-3
M. Wt: 276.60
InChI Key: CWGIRNOYXHBCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-nitro-8-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4ClF3N2O2 and a molecular weight of 276.6 . It is used as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .


Molecular Structure Analysis

The InChI code for “4-Chloro-3-nitro-8-(trifluoromethyl)quinoline” is 1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H . This code represents the molecular structure of the compound.

Scientific Research Applications

Corrosion Inhibition

Background: Corrosion of metals is a significant concern in various industries. Inhibitors play a crucial role in protecting metal surfaces from degradation caused by aggressive environments.

Application: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline has been studied as a corrosion inhibitor for mild steel. Researchers have investigated its effectiveness in preventing the corrosion of mild steel surfaces in acidic media, such as hydrochloric acid (HCl) solutions . The compound forms a protective layer on the metal surface, reducing the rate of corrosion.

Adsorption Studies

Background: Understanding the adsorption behavior of molecules onto surfaces is essential for designing efficient adsorbents and catalysts.

Application: Researchers have explored the adsorption of 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline on mild steel surfaces from 1 M HCl solutions. Different adsorption isotherms, including Temkin, Freundlich, and Langmuir, were tested to determine the best-fit model for the inhibitor’s adsorption . These studies provide insights into the interaction between the compound and metal surfaces.

Fluorescent Chemosensors

Background: Fluorescent sensors are valuable tools for detecting specific analytes or ions.

Application: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors can selectively detect certain analytes or ions based on changes in fluorescence intensity. For instance, the compound contributes to the development of amidourea-based sensors for anions .

Synthetic Chemistry

Background: Quinolines serve as versatile building blocks in organic synthesis.

Application: 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline can be employed in synthetic routes to access more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of diverse chemical structures.

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-8-(trifluoromethyl)quinoline”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-nitro-8-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3N2O2/c11-8-5-2-1-3-6(10(12,13)14)9(5)15-4-7(8)16(17)18/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGIRNOYXHBCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237231
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

CAS RN

39487-89-3
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39487-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-chloro-3-nitro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701237231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitro-8-(trifluoromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Reactant of Route 4
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline
Reactant of Route 6
4-Chloro-3-nitro-8-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.